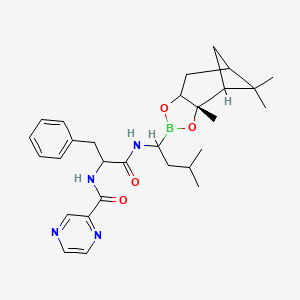
Bortezomib Pinanediol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bortezomib-pinanediol is a derivative of bortezomib, a first-in-class therapeutic proteasome inhibitor. Bortezomib is widely used in the treatment of multiple myeloma and mantle cell lymphoma. The addition of pinanediol to bortezomib enhances its lipophilicity, which can improve its pharmacokinetic properties and therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bortezomib-pinanediol involves the esterification of bortezomib with pinanediol. This reaction typically occurs under mild conditions, using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of bortezomib-pinanediol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
Bortezomib-pinanediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert bortezomib-pinanediol into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of bortezomib-pinanediol .
科学的研究の応用
Bortezomib-pinanediol has several scientific research applications, including:
Chemistry: Used as a model compound in studying proteasome inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes and protein degradation pathways.
Medicine: Explored for its potential in treating various cancers, particularly hematological malignancies.
Industry: Utilized in the development of new drug formulations and delivery systems.
作用機序
Bortezomib-pinanediol exerts its effects by inhibiting the proteasome, a cellular complex responsible for degrading unwanted proteins. This inhibition leads to the accumulation of misfolded proteins, causing cellular stress and apoptosis. The compound targets the 26S proteasome and disrupts various cellular pathways, including the ubiquitin-proteasome pathway .
類似化合物との比較
Similar Compounds
Carfilzomib: Another proteasome inhibitor used in cancer treatment.
Ixazomib: An oral proteasome inhibitor with similar applications.
Oprozomib: A proteasome inhibitor in clinical development.
Uniqueness
Bortezomib-pinanediol is unique due to its enhanced lipophilicity, which improves its pharmacokinetic properties and therapeutic efficacy compared to other proteasome inhibitors. This modification allows for better drug delivery and increased potency .
特性
分子式 |
C29H39BN4O4 |
|---|---|
分子量 |
518.5 g/mol |
IUPAC名 |
N-[1-[[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20?,21?,23?,24?,25?,29-/m0/s1 |
InChIキー |
HZCSTPSWJFWZHP-XYPKDEGGSA-N |
異性体SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 |
正規SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


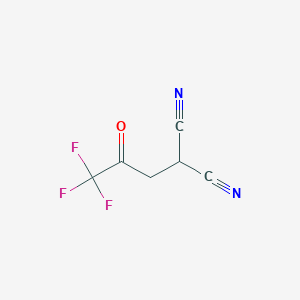
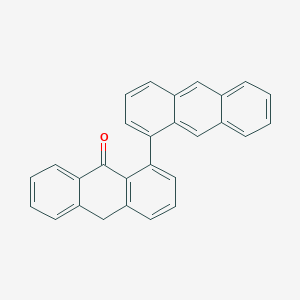
![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
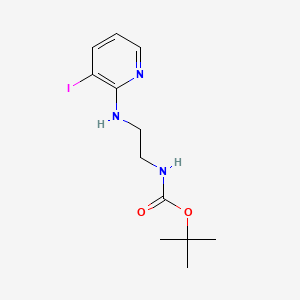
![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)
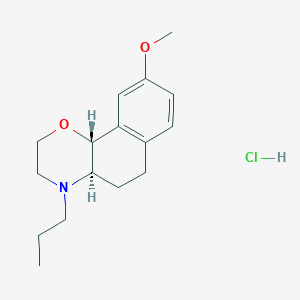
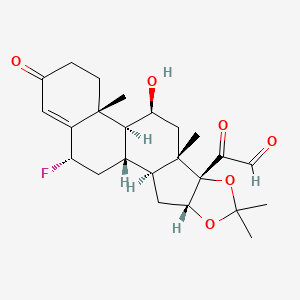
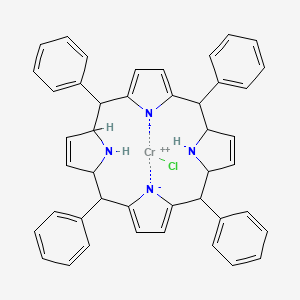
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)
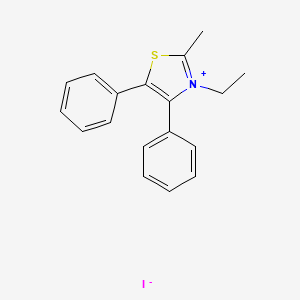
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)
